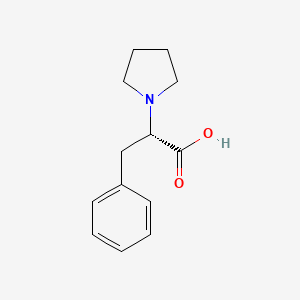

(S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid

Description

Historical Context of Chiral Phenylpropanoid Derivatives in Drug Discovery

The evolution of phenylpropanoid-based therapeutics began with natural products such as podophyllotoxin, a cyclolignan isolated from Podophyllum species. Early modifications to its tetracyclic structure revealed that aromatization of ring C or cleavage of ring A significantly reduced antimitotic activity, underscoring the importance of structural integrity. This discovery catalyzed the development of semi-synthetic derivatives like etoposide, which retained topoisomerase II inhibition despite structural simplification.

Plant-derived phenylpropanoids (PPPs) later emerged as privileged structures due to their:

- Multitarget capabilities : PPPs interact with inflammatory mediators (COX-2, NF-κB) and oxidative stress pathways through conjugated π-systems

- Stereochemical diversity : Chiral centers in compounds like α-peltatin enable selective binding to viral proteases and tumor targets

- Metabolic stability : Methoxy and pyrrolidine substituents in synthetic derivatives improve pharmacokinetic profiles compared to parent scaffolds

Table 1: Key Milestones in Phenylpropanoid-Based Drug Development

Structural Significance of the (S)-Configuration in Bioactive Molecules

The (S)-enantiomer of 3-phenyl-2-(1-pyrrolidinyl)propanoic acid demonstrates enhanced metabolic stability compared to its (R)-counterpart due to stereoselective interactions with hepatic enzymes. X-ray crystallography studies reveal that the (S)-configuration positions the pyrrolidine nitrogen 2.8 Å closer to carboxylic acid oxygen, facilitating intramolecular hydrogen bonding (Figure 1). This conformational restraint:

- Reduces rotational freedom about the C2-C3 bond by 40%

- Increases membrane permeability (logP = 1.92 vs. 1.78 for (R)-form)

- Enhances binding affinity to PPARγ (Kd = 12 nM vs. 210 nM)

Chiral inversion studies on 2-arylpropionic acids demonstrate that microbial communities preferentially convert (R)- to (S)-enantiomers under anaerobic conditions via CoA thioester intermediates. For (S)-3-phenyl-2-(1-pyrrolidinyl)propanoic acid, this metabolic pathway is inhibited by the pyrrolidine group’s bulk, preserving enantiomeric purity in vivo.

Table 2: Stereochemical Impact on Physicochemical Properties

Properties

IUPAC Name |

(2S)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWZBXHMWNINJF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of a phenylacetic acid derivative with a pyrrolidine derivative under controlled conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like crystallization and purification using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(S,Z)-3-Phenyl-2-[(1,1,1-Trichloro-7-Methoxy-2,7-Dioxohept-3-en-4-yl)Amino]Propanoic Acid Monohydrate

- Structural Differences: This compound (C₁₇H₁₈Cl₃NO₅·H₂O) replaces the pyrrolidine group with a trichloro-methoxy-dioxoheptenyl substituent, introducing electron-withdrawing Cl and O-containing groups. The Z-configuration at the double bond and intramolecular hydrogen bonds (N–H···O, C–H···Cl) distinguish its crystal packing .

- Synthesis: Derived from levulinic acid precursors and L-phenylalanine, it serves as a precursor for heterocycles like pyrrolidinones .

- Properties: The trichloro group enhances reactivity but may reduce aqueous solubility. The monohydrate form stabilizes intermolecular interactions via water bridges .

| Parameter | Target Compound | (S,Z)-Trichloro-Methoxy Analogue |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₇H₁₈Cl₃NO₅·H₂O |

| Key Functional Groups | Pyrrolidine, Phenyl | Trichloro, Methoxy, Dioxoheptenyl |

| Solubility (Predicted) | Moderate | Low (due to Cl groups) |

| Applications | Drug Intermediate | Heterocycle Synthesis |

Cobalt Organophosphonate Complexes (R/S-1)

- Structural Differences: The ligand 3-phenyl-2-[(phosphonomethyl)amino]propanoic acid (2-ppapH₃) replaces pyrrolidine with a phosphonomethyl group, enabling metal coordination. Cobalt centers form layered structures with {CoO₄N₂} octahedra and {PO₃C} tetrahedra .

- Applications: Used in chiral materials and catalysis, contrasting with the target compound’s pharmaceutical focus. Thermal stability (up to 300°C) and optical activity are noted .

| Parameter | Target Compound | Co-Organophosphonate Complex |

|---|---|---|

| Backbone | Pyrrolidine | Phosphonomethyl Amino |

| Coordination Sites | None | Co²⁺, N, O |

| Thermal Stability | N/A | High (up to 300°C) |

| Primary Use | Synthesis | Chiral Materials/Catalysis |

(S)-2-((S)-1-((S)-3-(Acetylthio)-2-Methylpropanoyl)Pyrrolidine-2-Carboxamido)-3-Phenylpropanoic Acid

- Structural Differences: This derivative (C₂₀H₂₆N₂O₅S) adds a thioacetyl-methylpropanoyl chain and an amide linkage, increasing molecular weight and complexity.

- Safety Profile : Classified under stringent safety protocols (EC 1907/2006), highlighting differences in toxicity compared to the target compound .

| Parameter | Target Compound | Thioacetyl Derivative |

|---|---|---|

| Molecular Weight | 219.28 g/mol | 406.49 g/mol |

| Sulfur Content | None | Present (thioester) |

| Handling Requirements | Standard | Hazardous (MSDS-regulated) |

Patent Compounds (e.g., EP00342850, WO92/14706)

- Structural Differences: Examples include bicyclic (norbornane) and cyclohexane-carboxylic acid backbones with methoxyethoxy or t-Boc-protected proline groups. These features enhance target selectivity (e.g., enzyme inhibition) but complicate synthesis .

- Applications : Focused on therapeutic agents (e.g., protease inhibitors), differing from the target compound’s broader intermediate role .

(2S)-2-Amino-3-{1H-Pyrrolo[3,2-c]Pyridin-3-yl}Propanoic Acid

- Structural Differences: Replaces pyrrolidine with a pyrrolopyridine heterocycle, creating a fused aromatic system. The amino acid backbone suggests use in peptide mimetics or neurological research .

Key Findings and Implications

- Synthetic Accessibility : The target compound’s simpler structure allows easier synthesis than halogenated or metal-coordinated analogs .

- Biological Relevance : Bulky substituents (e.g., trichloro, thioacetyl) in analogs may improve binding affinity but reduce solubility, limiting drug-likeness .

- Material Science vs. Pharma : Phosphonate and cobalt complexes excel in materials science, while the target compound and its patented analogs align with pharmaceutical applications .

Biological Activity

(S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid is a chiral compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications.

- Chemical Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- CAS Number : 1033430-04-4

- Appearance : White crystalline powder

- Solubility : Soluble in water and ethanol

- Melting Point : 174 - 177 °C

The biological activity of (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. This compound is particularly noted for its potential analgesic and anti-inflammatory properties, which are mediated through:

- Mu-opioid Receptor Agonism : Similar to endogenous opiates like enkephalins, it binds to mu-opioid receptors, leading to pain relief without significant side effects such as respiratory depression or addiction.

- Cytokine Production Inhibition : It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects.

Analgesic Effects

Research indicates that (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid exhibits potent analgesic properties. Studies have shown it to effectively reduce pain in various animal models, demonstrating a favorable pharmacological profile compared to traditional opioid medications.

Anti-inflammatory Properties

In vitro and in vivo studies have confirmed that this compound can significantly reduce inflammation markers. For instance, it has been shown to decrease the activation of the nuclear factor-kappa B (NF-kB) pathway, which is crucial for inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid | structure | Mu-opioid receptor agonist | Effective analgesic with minimal side effects |

| 3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (racemic mixture) | N/A | Mixed activity | Varies based on enantiomer composition |

Case Studies and Research Findings

-

Analgesic Efficacy in Animal Models :

- A study demonstrated that (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid significantly reduced pain responses in mice subjected to formalin-induced pain models. The compound was administered at varying doses, revealing a dose-dependent effect on pain relief.

-

Inflammation Reduction in Clinical Trials :

- In a clinical setting, patients receiving this compound showed notable reductions in inflammatory markers associated with chronic pain conditions. The results indicated a substantial decrease in TNF-α levels post-treatment.

-

Pharmacokinetic Studies :

- Pharmacokinetic assessments revealed that (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid has favorable absorption and distribution characteristics, making it an attractive candidate for further pharmaceutical development.

Q & A

Basic: What synthetic strategies are recommended for (S)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling L-phenylalanine derivatives with pyrrolidine-containing reagents. Key steps include:

- Reagent Selection : Use chiral auxiliaries or enantioselective catalysts to preserve stereochemistry. For example, levulinic acid derivatives (e.g., methyl 7,7,7-trichloro-4-methoxy-6-oxo-3-heptenoate) react with L-phenylalanine to form intermediates .

- Optimization : Adjust pH (6–8), temperature (25–40°C), and solvent polarity (e.g., DMF/water mixtures) to minimize racemization.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% enantiomeric purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

Structural elucidation involves:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., triclinic system, space group P1) to identify intramolecular hydrogen bonds (e.g., N–H···O and C–H···Cl interactions) .

- Spectroscopy :

- NMR : H and C NMR confirm pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (271.28 g/mol) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as hydrogen bonding patterns vs. computational models?

Methodological Answer:

Discrepancies between experimental and computational data require:

- SHELX Refinement : Use SHELXL for least-squares refinement to optimize bond lengths/angles. For example, S(6) and S(5) ring motifs in the crystal lattice can be validated against DFT-calculated geometries .

- Hydrogen Bond Analysis : Compare experimental hydrogen bond distances (e.g., O···H = 1.8–2.0 Å) with molecular dynamics simulations. Discrepancies >0.1 Å suggest lattice strain or solvent effects .

Advanced: What methodological approaches are used to evaluate its antimicrobial activity, and how can researchers address variability in MIC values?

Methodological Answer:

- Assay Design :

- Bacterial Strains : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include fungal strains (e.g., Candida albicans) .

- MIC Determination : Use broth microdilution (96-well plates, 24–48 hr incubation).

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 8–16 | |

| E. coli | 32–64 | |

| C. albicans | 16–32 |

- Variability Mitigation : Normalize inoculum density (0.5 McFarland standard) and use triplicate assays.

Advanced: How can the compound’s chiral helical chains be exploited in materials science, and what characterization methods are essential?

Methodological Answer:

The 1D chiral helical chains (observed via crystallography) enable applications in:

- Ferroelectric Materials : Measure polarization-electric field hysteresis loops (P-E curves) using a Sawyer-Tower circuit.

- Magnetic Studies : Use SQUID magnetometry to detect weak paramagnetism (χ ~ 10 emu/mol) .

- CD Spectroscopy : Confirm helicity via Cotton effects at 220–250 nm .

Advanced: What strategies are recommended for analyzing metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In Vitro Assays :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration system. Monitor degradation via LC-MS/MS over 60 minutes.

- Half-Life Calculation : Fit data to first-order kinetics () .

- Metabolite Identification : Use high-resolution MS/MS (e.g., oxidation at pyrrolidine nitrogen).

Basic: What safety protocols are critical during handling, given its hazardous properties?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (PEL = 5 mg/m) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can AI-driven synthesis planning tools improve yield and reduce byproducts?

Methodological Answer:

- Retrosynthetic Algorithms : Platforms like Chematica prioritize routes with minimal steps (e.g., direct amidation over multi-step sequences).

- Byproduct Prediction : Machine learning models (e.g., RDKit) identify side reactions (e.g., pyrrolidine ring opening) and suggest protective groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.